Cyclopropyl Substitution Minimizes LogP Drift
The cyclopropyl group in (5-chloro-2-cyclopropylpyridin-3-yl)boronic acid contributes to a calculated LogP of 0.2922 . In contrast, the methyl-substituted analog (5-chloro-2-methylpyridin-3-yl)boronic acid exhibits a higher calculated LogP, although precise values are inconsistently reported across sources. Class-level analysis of cyclopropyl boronic derivatives demonstrates a negligible LogP drift effect of only 0.02 units when introducing cyclopropyl groups into molecular scaffolds, underscoring the cyclopropyl group's unique ability to increase Fsp³ without proportionally increasing lipophilicity [1]. This contrasts with typical alkyl substituents (e.g., methyl, ethyl) which elevate LogP more substantially.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.2922 |
| Comparator Or Baseline | (5-Chloro-2-methylpyridin-3-yl)boronic acid: LogP values vary but are generally higher (exact quantitative comparison unavailable); Cyclopropyl boronic derivative class: LogP drift = 0.02 units |
| Quantified Difference | Target compound exhibits low LogP; class-level cyclopropyl derivatives show minimal LogP increase (0.02 units) compared to alkyl analogs. |
| Conditions | In silico calculation; Class-level data from 96-member library synthesis and analysis |
Why This Matters
This low LogP profile supports lead-oriented synthesis goals by maintaining favorable drug-like properties, avoiding the lipophilicity-driven attrition commonly seen with alkyl-substituted analogs.
- [1] Kleban I, Radchenko DS, Tymtsunik AV, Shuvakin S, Konovets AI, Rassukana Y, Grygorenko OO. Cyclopropyl boronic derivatives in parallel synthesis of sp³-enriched compound libraries. Monatsh Chem. 2020;151(6):953-962. View Source
